molecular formula C11H12F2N2O B15301861 1-(2,4-Difluorobenzyl)piperazin-2-one

1-(2,4-Difluorobenzyl)piperazin-2-one

Cat. No.: B15301861
M. Wt: 226.22 g/mol
InChI Key: VMIHPVKVFQHBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-difluorobenzyl group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)piperazin-2-one typically involves the reaction of 2,4-difluorobenzyl chloride with piperazin-2-one under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazin-2-one derivatives.

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,4-Difluorobenzyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazin-2-one ring and the 2,4-difluorobenzyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12F2N2O/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16/h1-2,5,14H,3-4,6-7H2

InChI Key

VMIHPVKVFQHBJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.